molecular formula C25H24BrFN2O4 B12495231 5-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12495231
M. Wt: 515.4 g/mol
InChI Key: SUOWLJJPPUFJJI-UHFFFAOYSA-N
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Description

5-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and morpholine functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom into the benzene ring.

    Fluorobenzylation: Attachment of a fluorobenzyl group to the brominated benzene ring.

    Amination: Introduction of an amino group to the benzene ring.

    Morpholine Substitution: Substitution of a hydrogen atom with a morpholine group.

    Benzoic Acid Formation: Formation of the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form.

    Reduction: Reduction of specific functional groups within the molecule.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

5-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and morpholine groups allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid
  • 2-Bromo-5-fluorobenzoic acid, methyl ester
  • 4-(2-Fluorobenzyl)oxybenzoic acid

Uniqueness

5-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H24BrFN2O4

Molecular Weight

515.4 g/mol

IUPAC Name

5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C25H24BrFN2O4/c26-19-5-8-24(33-16-17-3-1-2-4-22(17)27)18(13-19)15-28-20-6-7-23(21(14-20)25(30)31)29-9-11-32-12-10-29/h1-8,13-14,28H,9-12,15-16H2,(H,30,31)

InChI Key

SUOWLJJPPUFJJI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4F)C(=O)O

Origin of Product

United States

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